molecular formula C12H18O2 B12754603 Pinocarvyl acetate, trans-(-)- CAS No. 4955-29-7

Pinocarvyl acetate, trans-(-)-

Cat. No.: B12754603
CAS No.: 4955-29-7
M. Wt: 194.27 g/mol
InChI Key: UDBAGFUFASPUFS-HBNTYKKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pinocarvyl acetate, trans-(-)-, can be synthesized through the esterification of pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of pinocarvyl acetate, trans-(-)-, involves the same esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Mechanism of Action

The mechanism of action of pinocarvyl acetate, trans-(-)-, involves its interaction with various molecular targets and pathways:

Properties

CAS No.

4955-29-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate

InChI

InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m0/s1

InChI Key

UDBAGFUFASPUFS-HBNTYKKESA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2C[C@H](C1=C)C2(C)C

Canonical SMILES

CC(=O)OC1CC2CC(C1=C)C2(C)C

Origin of Product

United States

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